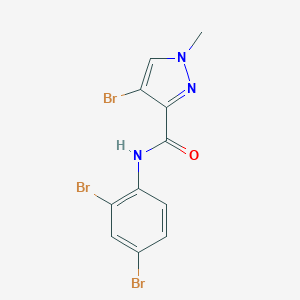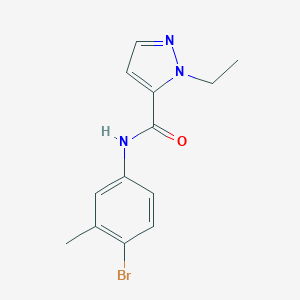
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, also known as BCID, is a chemical compound that has been widely used in scientific research. It belongs to the class of isoquinolines, which are organic compounds with a bicyclic structure containing a benzene ring fused to a pyridine ring. BCID has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves its binding to the CXCR4 receptor, blocking the interaction of the receptor with its natural ligands. This prevents the downstream signaling pathways that are normally activated by the receptor, leading to a range of physiological effects. This compound has been found to be highly selective for the CXCR4 receptor, with minimal binding to other GPCRs.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, particularly in the context of CXCR4 signaling. It has been shown to inhibit cancer cell migration and invasion, as well as HIV infection of immune cells. In addition, this compound has been found to modulate immune cell function, leading to increased cytokine production and enhanced immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile in lab experiments is its high selectivity for the CXCR4 receptor, which allows for specific targeting of this receptor in biological systems. In addition, this compound has been found to be stable and easy to handle, making it a convenient tool for use in various assays. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile. One area of focus is the development of derivatives of this compound with improved solubility and pharmacokinetic properties, which could enhance its utility as a therapeutic agent. In addition, further studies are needed to elucidate the precise mechanisms underlying the effects of this compound on immune cell function and cancer metastasis. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of diseases.
Synthesemethoden
The synthesis of 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-acetylbenzonitrile. This reaction yields an intermediate product, which is then treated with sodium borohydride to reduce the carbonyl group. The resulting compound is then subjected to a series of reactions involving acylation, cyclization, and oxidation, leading to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile has been used in a variety of scientific research applications, particularly in the study of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, including sensory perception, hormone regulation, and neurotransmission. This compound has been found to be a potent and selective antagonist of the GPCR known as the CXCR4 receptor, which plays a key role in cancer metastasis and HIV infection.
Eigenschaften
Molekularformel |
C24H17ClN2O |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-benzoyl-1-[(4-chlorophenyl)methyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O/c25-21-12-10-18(11-13-21)16-24(17-26)22-9-5-4-6-19(22)14-15-27(24)23(28)20-7-2-1-3-8-20/h1-15H,16H2 |
InChI-Schlüssel |
OOAILIORQKTLIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=C(C=C4)Cl)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=C(C=C4)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)

![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
